
1,4-Dichloro-6-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-6-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H4Cl2F3N. . The presence of both chlorine and trifluoromethyl groups on the isoquinoline ring imparts distinct reactivity and stability characteristics to the molecule.
准备方法
The synthesis of 1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor® . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
1,4-Dichloro-6-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be employed for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
1,4-Dichloro-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated isoquinoline derivatives.
Biology: Fluorinated isoquinolines, including this compound, are studied for their potential biological activities.
Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals.
作用机制
The mechanism by which 1,4-Dichloro-6-(trifluoromethyl)isoquinoline exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to unique bioactivities . The exact pathways involved depend on the specific biological target and the context in which the compound is used.
相似化合物的比较
1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1,3-Dichloro-6-fluoroisoquinoline: This compound has similar structural features but differs in the position of the fluorine atom and the absence of the trifluoromethyl group.
Fluorinated Quinolines: These compounds share the fluorine substitution but have a different core structure (quinoline instead of isoquinoline).
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H4Cl2F3N |
|---|---|
分子量 |
266.04 g/mol |
IUPAC 名称 |
1,4-dichloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-8-4-16-9(12)6-2-1-5(3-7(6)8)10(13,14)15/h1-4H |
InChI 键 |
ZWINNAUXKPYWMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


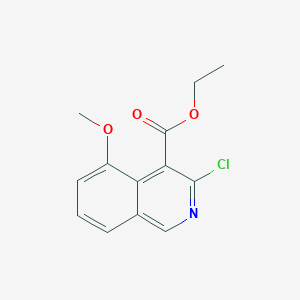


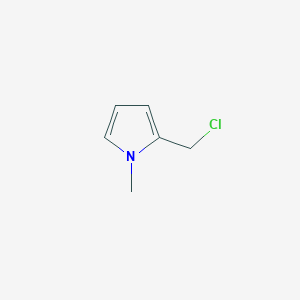
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)


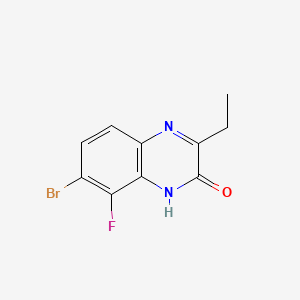

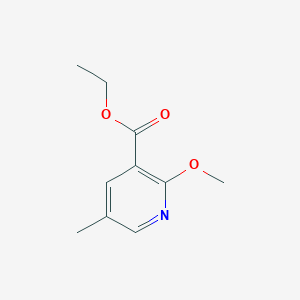
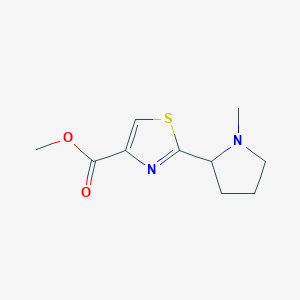

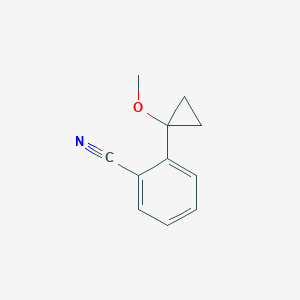
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
